molecular formula C15H9BrOS B14533994 3-Benzylidene-6-bromo-2-benzofuran-1(3H)-thione CAS No. 62497-57-8

3-Benzylidene-6-bromo-2-benzofuran-1(3H)-thione

Cat. No.: B14533994
CAS No.: 62497-57-8
M. Wt: 317.2 g/mol
InChI Key: RCEFVMOEAWERCM-UHFFFAOYSA-N
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Description

3-Benzylidene-6-bromo-2-benzofuran-1(3H)-thione is an organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-6-bromo-2-benzofuran-1(3H)-thione typically involves the condensation of a benzylidene derivative with a brominated benzofuran thione. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the thione group to a thiol or other reduced forms.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-Benzylidene-6-bromo-2-benzofuran-1(3H)-thione would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylidene-2-benzofuran-1(3H)-thione: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-2-benzofuran-1(3H)-thione: Lacks the benzylidene group, which may influence its chemical properties.

    3-Benzylidene-6-chloro-2-benzofuran-1(3H)-thione: Similar structure but with a chlorine atom instead of bromine, which could lead to different reactivity.

Uniqueness

The presence of both the benzylidene and bromine groups in 3-Benzylidene-6-bromo-2-benzofuran-1(3H)-thione makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62497-57-8

Molecular Formula

C15H9BrOS

Molecular Weight

317.2 g/mol

IUPAC Name

3-benzylidene-6-bromo-2-benzofuran-1-thione

InChI

InChI=1S/C15H9BrOS/c16-11-6-7-12-13(9-11)15(18)17-14(12)8-10-4-2-1-3-5-10/h1-9H

InChI Key

RCEFVMOEAWERCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Br)C(=S)O2

Origin of Product

United States

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